molecular formula C18H13F3N2OS B2585466 N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 2034395-64-5

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No. B2585466
CAS RN: 2034395-64-5
M. Wt: 362.37
InChI Key: UTQGEBWQLCKIGT-UHFFFAOYSA-N
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Description

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Chemical Design and Synthesis

  • The development of small molecule inhibitors, such as the orally active histone deacetylase inhibitor MGCD0103, showcases the application of complex organic molecules in cancer therapeutics. MGCD0103 targets specific isotypes of histone deacetylase, demonstrating the significance of chemical design in developing targeted therapies for cancer treatment (Zhou et al., 2008).

Analytical Chemistry

  • The use of nonaqueous capillary electrophoresis for the separation of pharmaceuticals and related substances indicates the relevance of sophisticated analytical techniques in quality control and drug development processes. This method's application to imatinib mesylate and related substances exemplifies the precision required in pharmaceutical analysis (Ye et al., 2012).

Heterocyclic Chemistry

  • Research on thiophenylhydrazonoacetates for heterocyclic synthesis highlights the importance of thiophene derivatives in constructing complex heterocycles, which are crucial in drug design and development due to their diverse biological activities (Mohareb et al., 2004).

Crystallography

  • The crystal structure analysis of N-(pyridin-2-ylmethyl)benzamide derivatives provides insight into the molecular conformations and intermolecular interactions that influence the properties and reactivity of organic compounds. Understanding these aspects is crucial for material design and pharmaceutical applications (Artheswari et al., 2019).

Photochemistry and Photophysics

  • Studies on pyridyl substituted benzamides with aggregation-enhanced emission and multi-stimuli-responsive properties explore the application of organic molecules in material science, particularly in the development of luminescent materials and sensors. These materials' responsive nature to physical stimuli can be harnessed in various technological applications (Srivastava et al., 2017).

properties

IUPAC Name

N-[(2-thiophen-3-ylpyridin-4-yl)methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2OS/c19-18(20,21)15-4-2-1-3-14(15)17(24)23-10-12-5-7-22-16(9-12)13-6-8-25-11-13/h1-9,11H,10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQGEBWQLCKIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide

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